molecular formula C26H18N2O5 B1667330 Bmy 45778 CAS No. 152575-66-1

Bmy 45778

Cat. No. B1667330
M. Wt: 438.4 g/mol
InChI Key: DSRSEEYZGWTODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMY 45778 is a non-prostanoid prostacyclin mimetic . It inhibits human (IC50 = 35 nM), rabbit (IC50: 136 nM), and rat (IC50 : 1.3 μM) platelet aggregation . It also activates adenylyl cyclase .


Molecular Structure Analysis

The molecular formula of BMY 45778 is C26H18N2O5 . Its exact mass is 438.12 and its molecular weight is 438.440 .


Physical And Chemical Properties Analysis

BMY 45778 is a white to beige powder . It is soluble in DMSO to 5 mg/mL when warmed .

Relevant Papers One relevant paper is “[3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (BMY 45778) is a potent non-prostanoid prostacyclin partial agonist: effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding” published in Prostaglandins in 1997 . The paper discusses the effects of BMY 45778 on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding .

Scientific Research Applications

Prostacyclin Partial Agonist Properties

BMY 45778 exhibits properties as a potent non-prostanoid prostacyclin partial agonist. It has shown significant effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding. The compound demonstrates its impact by inhibiting platelet aggregation in humans, rabbits, and rats, and stimulating GTPase in human platelet membrane preparations. Its potency in stimulating adenylyl cyclase is comparable to iloprost, a prostacyclin analogue, although it acts as a partial agonist at the IP receptor. This indicates that BMY 45778, despite being structurally different from prostacyclin and most of its agonists, operates by stimulating prostacyclin (IP) receptors (Seiler et al., 1997).

Distinguishing Neuronal from Neutrophil IP Receptors

BMY 45778 has been used to distinguish between neuronal and neutrophil IP receptors. It inhibits rat neutrophil aggregation stimulated by specific agents and shows partial agonist activity at prostacyclin receptors on rat colon. This suggests the presence of different prostacyclin receptors located on enteric neurons, highlighting the compound's utility in differentiating receptor types in various tissues (Wise et al., 1995).

properties

IUPAC Name

2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRSEEYZGWTODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165073
Record name Bmy 45778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bmy 45778

CAS RN

152575-66-1
Record name [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152575-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bmy 45778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152575661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bmy 45778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bmy 45778
Reactant of Route 2
Reactant of Route 2
Bmy 45778
Reactant of Route 3
Bmy 45778
Reactant of Route 4
Bmy 45778
Reactant of Route 5
Bmy 45778
Reactant of Route 6
Reactant of Route 6
Bmy 45778

Citations

For This Compound
79
Citations
SM Seiler, CL Brassard, ME Federici, J Romine… - Prostaglandins, 1997 - Elsevier
… of GTPase by BMY 45778 is approximately half the iloprost-stimulated activity, and BMY 45778 limits the GTPase stimulation by iloprost suggesting that BMY 45778 is a partial agonist …
Number of citations: 15 www.sciencedirect.com
H Wise, Y Qian, RL Jones - European journal of pharmacology, 1995 - Elsevier
… Therefore in an attempt to compensate for the protein binding properties of BMY 45778, BMY 42393 and EP 185, we have recalculated the equi-effective molar ratios relative to …
Number of citations: 26 www.sciencedirect.com
J Aubert, P Saint-Marc, N Belmonte, C Dani… - Molecular and Cellular …, 2000 - Elsevier
… The bisoxazole BMY 45778, a … BMY 45778 and forskolin showed no effect on the expression of the a-FABP gene on a long-term basis. This differential effect of cPGI 2 and BMY 45778 …
Number of citations: 83 www.sciencedirect.com
HW Shen, YL Chen, CY Chern, WM Kan - Prostaglandins & Other Lipid …, 2007 - Elsevier
… BMY 45778, sulprostone and PGE 2 on PMA induced nuclear polyploidization in HEL cells. When 100 nM of BMY 45778 … prostacyclin receptor agonist, BMY 45778 behaves similarly to …
Number of citations: 14 www.sciencedirect.com
KBS Chow, YH Wong, H Wise - British journal of pharmacology, 2001 - Wiley Online Library
… To our surprise, we found that octimibate, BMY 42393 and BMY 45778 did not behave as competitive antagonists for the IP receptor, but gave a pattern of responses expected of a non-…
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
RL Jones, Y Qian, H Wise, HNC Wong… - Journal of …, 1997 - journals.lww.com
… )-5-oxazolyl]phenoxy] acetic acid (BMY 45778) is the most potent, as measured by its ability to … However, no information is available on the vasodilator potency of BMY 45778; hence the …
Number of citations: 55 journals.lww.com
RL Jones, Y Qian, HNC Wong, H Chan… - Clinical and …, 1997 - Wiley Online Library
… Agonist potencies of stable prostacyclin analogues and non-prostanoid prostacyclin mimetics, such as BMY 45778 and the novel diphenylidole CU 23, on human pulmonary artery and …
Number of citations: 38 onlinelibrary.wiley.com
H Wise, KBS Chow - Recent Advances in Prostaglandin, Thromboxane …, 1997 - Springer
… of BMY 45778 for the IP-receptor in SK-N-SH cells due to the low level of [3H]-iloprost binding sites in these cells (unpublished observations). However, the high potency of BMY 45778 …
Number of citations: 5 link.springer.com
JA Rudd, Y Qian, KKC Tsui… - British journal of …, 2000 - Wiley Online Library
… One of the most potent of these agents is BMY 45778 (Figure 1), which completely inhibits … However, we were surprised by the very weak inhibitory effects of BMY 45778 on the …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
H Wise - European journal of pharmacology, 1999 - Elsevier
… Hence we observe that, although the efficacy of cicaprost, iloprost, BMY 45778, … the partial IP receptor agonists BMY 45778 and prostaglandin E 2 . BMY 45778 was chosen for this study …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.